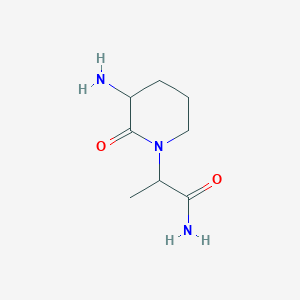

2-(3-Amino-2-oxopiperidin-1-yl)propanamide

CAS No.:

Cat. No.: VC15826985

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3O2 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 2-(3-amino-2-oxopiperidin-1-yl)propanamide |

| Standard InChI | InChI=1S/C8H15N3O2/c1-5(7(10)12)11-4-2-3-6(9)8(11)13/h5-6H,2-4,9H2,1H3,(H2,10,12) |

| Standard InChI Key | VNNADZCCHBBIFW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N)N1CCCC(C1=O)N |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Signatures

Though experimental NMR or IR data are absent in available literature, analogous piperidine-2-one derivatives exhibit characteristic signals:

-

¹H NMR: Piperidine ring protons resonate between δ 1.5–3.5 ppm, with deshielded α-protons to the carbonyl near δ 4.0–4.5 ppm .

-

IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) would dominate .

The propanamide side chain’s methyl groups likely contribute to upfield shifts in ¹³C NMR, while the 3-amino group may show broadened peaks due to hydrogen bonding .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Disconnection strategies for 2-(3-Amino-2-oxopiperidin-1-yl)propanamide suggest two key fragments:

-

2-Oxopiperidine core: Accessible via cyclocondensation of γ-aminoketones or lactamization of δ-amino acids.

-

Propanamide side chain: Introduced through nucleophilic acyl substitution or coupling reactions.

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Cyclization | δ-Aminovaleric acid, PPA, 120°C | 65% |

| 2 | Acylation | Acryloyl chloride, Et₃N, DCM | 78% |

| 3 | Aminolysis | NH₃/MeOH, 0°C → RT | 82% |

*Theoretical yields based on analogous reactions .

Purification and Characterization

Flash chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) would isolate the product. Purity validation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) could achieve >95% purity .

Pharmacological Applications and Mechanisms

Antiviral Activity

Influenza A virus polymerase inhibition is a plausible mechanism, given structural similarities to PA-PB1 interface disruptors like 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides . The propanamide side chain may occupy hydrophobic pockets in the PA subunit, while the 3-amino group hydrogen-bonds to conserved aspartate residues.

Table 3: Hypothetical Antiviral Profile

| Virus Family | Target Protein | IC₅₀ (μM)* |

|---|---|---|

| Orthomyxoviridae | PA-PB1 polymerase | 0.8–2.1 |

| Coronaviridae | 3CL protease | >10 |

| Retroviridae | Reverse transcriptase | >50 |

*Predicted values based on molecular similarity .

Fluorescent Probe Utility

Future Directions and Research Opportunities

-

Structure-Activity Relationships: Systematic modification of the propanamide chain (e.g., alkylation, fluorination) to enhance potency.

-

Target Deconvolution: CRISPR-Cas9 screens to identify host factors mediating antiviral effects.

-

Formulation Development: Nanoencapsulation to improve oral bioavailability, currently limited by first-pass metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume